molecular formula C17H12FNO2 B3190021 3-(4-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde CAS No. 379254-77-0

3-(4-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Cat. No. B3190021
CAS RN: 379254-77-0
M. Wt: 281.28 g/mol
InChI Key: PMCPFWPFWORCTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the fluoro-benzoyl group, indolizine ring, and aldehyde group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The aldehyde group is typically quite reactive, and the presence of the fluorine atom in the benzoyl group could also affect its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro-benzoyl group could affect its polarity, solubility, and boiling and melting points .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific application of the compound .

Safety and Hazards

As with any chemical compound, handling “3-(4-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde” would require appropriate safety precautions. It’s important to note that the compound may cause skin and eye irritation, and may also cause respiratory irritation .

Future Directions

The future research directions for this compound could include further exploration of its synthesis methods, investigation of its reactivity, and potential applications in various fields .

properties

CAS RN

379254-77-0

Product Name

3-(4-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

IUPAC Name

3-(4-fluorobenzoyl)-2-methylindolizine-1-carbaldehyde

InChI

InChI=1S/C17H12FNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3

InChI Key

PMCPFWPFWORCTE-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)F

solubility

6.5 [ug/mL]

Origin of Product

United States

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